molecular formula C14H23BrO2Si B8171324 [(4-Bromo-3-methoxybenzyl)oxy](tert-butyl)dimethylsilane

[(4-Bromo-3-methoxybenzyl)oxy](tert-butyl)dimethylsilane

Cat. No.: B8171324
M. Wt: 331.32 g/mol
InChI Key: FJXQVBGCCZLESI-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxybenzyl)oxydimethylsilane is an organosilicon compound with the molecular formula C12H19BrOSi. It is commonly used in organic synthesis as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxybenzyl)oxydimethylsilane typically involves the reaction of 4-bromo-3-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxybenzyl)oxydimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-methoxybenzyl)oxydimethylsilane is widely used in scientific research for various applications:

    Chemistry: As a protecting group for alcohols and phenols in organic synthesis.

    Biology: In the synthesis of biologically active molecules and drug intermediates.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxybenzyl)oxydimethylsilane involves the formation of a stable silyl ether linkage with alcohols or phenols. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The silyl ether can be easily removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methoxybenzyl)oxydimethylsilane is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination allows for selective functionalization and diverse reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-7-8-12(15)13(9-11)16-4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXQVBGCCZLESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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